2-((Benzyloxy)methyl)propane-1,3-diol

CAS No.: 117087-18-0

Cat. No.: VC2031486

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117087-18-0 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-(phenylmethoxymethyl)propane-1,3-diol |

| Standard InChI | InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

| Standard InChI Key | UMRWMXZIGBWCQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COCC(CO)CO |

| Canonical SMILES | C1=CC=C(C=C1)COCC(CO)CO |

Introduction

Chemical Structure and Properties

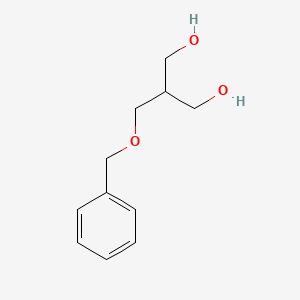

2-((Benzyloxy)methyl)propane-1,3-diol, also known by its IUPAC name 2-(phenylmethoxymethyl)propane-1,3-diol, belongs to the class of organic molecules containing a benzyloxy group attached to a propane-1,3-diol backbone. The compound's structural features include a central carbon atom with three functional groups: two hydroxymethyl groups and one benzyloxymethyl group.

Basic Identifiers

The compound is characterized by several identifiers that are essential for its proper classification and reference in chemical databases and research literature.

| Parameter | Value |

|---|---|

| CAS Registry Number | 117087-18-0 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-(phenylmethoxymethyl)propane-1,3-diol |

| Standard InChI | InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

| Standard InChIKey | UMRWMXZIGBWCQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COCC(CO)CO |

Table 1: Chemical identifiers of 2-((Benzyloxy)methyl)propane-1,3-diol

Structural Features

The molecule possesses a central carbon atom with three substituents: two hydroxymethyl groups that form the diol portion of the molecule, and a benzyloxymethyl group where a benzyl moiety is attached via an ether linkage. This arrangement creates a compound with both hydrophilic (diol) and lipophilic (benzyl) regions, giving it interesting solubility properties and reactivity patterns.

The compound's structure can be visualized as a modified propane-1,3-diol where one of the hydrogen atoms at the central carbon (C-2) has been replaced with a benzyloxymethyl group. This structural arrangement makes it particularly useful as a building block in organic synthesis .

Applications and Uses

2-((Benzyloxy)methyl)propane-1,3-diol has several applications, primarily in the field of organic synthesis and pharmaceutical research.

As a Synthetic Intermediate

The compound serves as an important intermediate in various synthetic processes. One significant application is its use in the synthesis of bisphosphonates, which are a class of drugs used to treat osteoporosis and other bone diseases .

Conversion to Biologically Active Derivatives

Of particular interest is the compound's conversion to 2-((benzyloxy)methyl)propane-1,3-diol phosphate (BPAP). This conversion can be achieved through:

-

Chloromethylation followed by reduction with triisopropyl phosphite

-

Alternatively, by alkylation of 3-hydroxypropionitrile with chloroacetaldehyde and subsequent oxidation

BPAP has demonstrated biological activity, specifically the ability to bind to purines and pyrimidines in DNA. This interaction inhibits the incorporation of these nucleobases into growing DNA strands, resulting in DNA damage that triggers enzymatic repair systems. This mechanism suggests potential applications in research related to DNA repair mechanisms and possibly in therapeutic contexts .

Physical and Chemical Properties

The physical and chemical properties of 2-((Benzyloxy)methyl)propane-1,3-diol are influenced by its functional groups and structural arrangement.

Reactivity

The reactivity of 2-((Benzyloxy)methyl)propane-1,3-diol is primarily dictated by its functional groups:

-

The primary hydroxyl groups can undergo typical alcohol reactions, including oxidation, esterification, and etherification

-

The benzyloxy group can be cleaved under hydrogenolysis conditions, making it a useful protecting group in multistep syntheses

-

The compound can serve as a precursor for phosphorylation reactions, as evidenced by its conversion to BPAP

| Hazard Statement Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 2: GHS Hazard Statements for 2-((Benzyloxy)methyl)propane-1,3-diol

Precautionary Measures

When handling this compound, the following precautionary measures are recommended:

| Precautionary Statement Code | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Table 3: GHS Precautionary Statements for 2-((Benzyloxy)methyl)propane-1,3-diol

| Supplier | Catalog Number | Specifications | Notes |

|---|---|---|---|

| AK Scientific | 6284CR | Research grade | For research use only |

| Cymit Quimica | 3D-SEA08718 | Various quantities | Listed as discontinued |

| Sigma-Aldrich | CIAH98D1E01B | Research grade | For research use only |

| VulcanChem | VC2031486 | 117087-18-0 | For research use only, not for human or veterinary use |

Table 4: Commercial suppliers of 2-((Benzyloxy)methyl)propane-1,3-diol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume